molecular formula C7H15NO2 B14010621 N-Ethyl-N-(2-methoxyethyl)acetamide CAS No. 7404-72-0

N-Ethyl-N-(2-methoxyethyl)acetamide

Cat. No.: B14010621
CAS No.: 7404-72-0
M. Wt: 145.20 g/mol
InChI Key: FWOCXCSATKSLAA-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-methoxyethyl)acetamide (CAS: 7404-72-0) is a substituted acetamide derivative characterized by its branched alkyl and ether-functionalized substituents. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol (calculated from ). Structurally, it features an acetamide core where the nitrogen atom is substituted with an ethyl group and a 2-methoxyethyl group, creating a polar yet lipophilic profile.

The compound’s applications span agrochemicals, pharmaceuticals, and industrial solvents, owing to its balanced solubility and ability to act as a reaction intermediate or functional group carrier. Its structural flexibility allows for tuning physicochemical properties, making it a candidate for drug design and pesticide formulations .

Properties

CAS No.

7404-72-0

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-ethyl-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C7H15NO2/c1-4-8(7(2)9)5-6-10-3/h4-6H2,1-3H3

InChI Key

FWOCXCSATKSLAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-N-(2-methoxyethyl)acetamide can be synthesized through the reaction of N-(2-methoxyethyl)ethylamine with acetyl chloride. The reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction is as follows: [ \text{N-(2-methoxyethyl)ethylamine} + \text{acetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or methoxyethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

N-Ethyl-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Hydrophobicity : Bulky hydrophobic groups (e.g., N-butyl in compound 15) enhance interactions with enzyme active sites, as seen in 17β-HSD2 inhibition studies .
  • Polar Functional Groups : Methoxy (N-2-methoxyethyl) or hydroxy (N-2-hydroxyethyl) groups improve water solubility, influencing applications in drug delivery .
  • Toxicity Profile : DMAC’s smaller substituents correlate with higher volatility and neurotoxicity, unlike this compound, which has lower acute toxicity due to reduced vapor pressure .

Physicochemical Properties

  • Solubility : Methoxyethyl and hydroxyethyl substituents enhance water solubility (e.g., N-(2-hydroxyethyl)acetamide: >500 mg/mL) compared to alkyl-substituted derivatives like DMAC (200 mg/mL) .
  • Thermal Stability: Branched substituents (e.g., tert-butyl in 2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide) increase melting points (mp >100°C) versus linear-chain analogues .

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